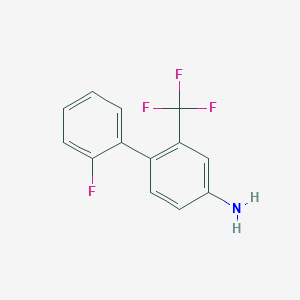

2'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

Overview

Description

Scientific Research Applications

Synthesis of Soluble Fluoro-Polyimides

Soluble fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine, demonstrating excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are promising for applications requiring high-performance polymeric materials with exceptional thermal and moisture resistance properties (Xie et al., 2001).

Non-Specific Tritiation of Carcinogenic Aromatic Amines

Research has shown the potential of using 2'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine derivatives in the non-specific tritiation of carcinogenic aromatic amines, offering a method for labeling compounds without altering their pharmacological properties. This process involves acid-catalyzed exchange followed by catalytic reduction, indicating its utility in the study of carcinogenic compounds and their metabolism (Breeman et al., 1978).

Development of Novel Poly(Arylene Ether)s

The synthesis and characterization of novel poly(arylene ether)s based on bisfluoro monomers, including this compound derivatives, have been explored. These materials exhibit very high thermal stability and are soluble in a wide range of organic solvents, making them suitable for advanced material applications such as high-performance plastics and films (Salunke et al., 2007).

Intermediate for Bicalutamide Synthesis

4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, a prostate cancer drug, has been synthesized from m-fluoro-(trifluoromethyl)benzene, demonstrating the role of this compound derivatives in pharmaceutical synthesis. This research outlines an environmentally friendly method for the production of key intermediates in drug synthesis (Zhang Tong-bin, 2012).

N-Fluoro Amines as Fluorinating Reagents

N-Fluoro amines and their analogues, potentially derived from or related to this compound, have been used as fluorinating reagents in organic synthesis. This research highlights the versatility of N-fluoro compounds in introducing fluorine atoms into organic molecules, which is crucial for the development of fluorinated pharmaceuticals and agrochemicals with enhanced activity and stability (Furin & Fainzil’berg, 2000).

Mechanism of Action

Target of Action

It is known that this compound is used as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that have various biological targets, depending on their specific structure.

Mode of Action

It is used as a reactant in the preparation of aminopyridines through amination reactions . Amination is a process that introduces an amino group into a molecule, which can significantly alter its chemical behavior and biological activity.

Biochemical Analysis

Biochemical Properties

2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative coupling reactions, such as palladium-catalyzed aerobic oxidative coupling of xylene . These interactions are crucial for the regioselective preparation of tetramethylbiphenyls. The compound’s unique structure allows it to act as a catalytic ligand, facilitating these biochemical reactions.

Cellular Effects

The effects of 2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The presence of the trifluoromethyl group is particularly notable for its role in pharmaceuticals and agrochemicals, where it affects the electron delocalization of π orbitals on polymer backbones . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand in oxidative coupling reactions, where it facilitates the formation of new chemical bonds. These interactions highlight the compound’s ability to influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods

Dosage Effects in Animal Models

The effects of 2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Understanding these dosage-dependent effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels . These pathways are essential for understanding how the compound is processed and utilized in biological systems.

Transport and Distribution

The transport and distribution of 2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting its behavior and effects in biological systems.

Subcellular Localization

2’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.

Properties

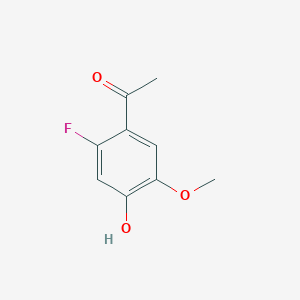

IUPAC Name |

4-(2-fluorophenyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-12-4-2-1-3-10(12)9-6-5-8(18)7-11(9)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITMWFRNZYYALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

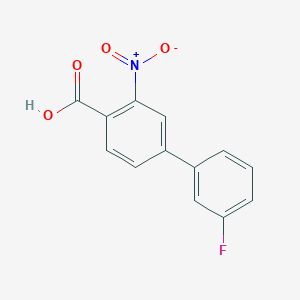

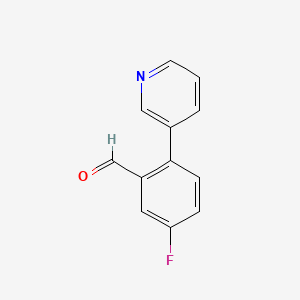

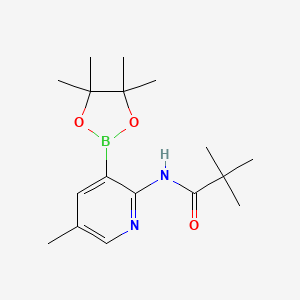

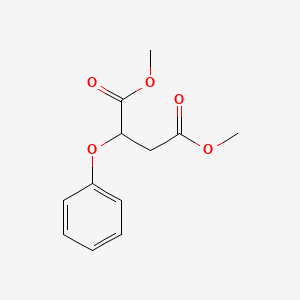

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)

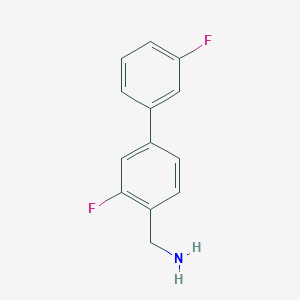

![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)